Bekanamycin sulfate

Aminoglycoside pharmacology Antibacterial activity Toxicology

Source Bekanamycin sulfate, the sulfate salt of kanamycin B, primarily for medicinal chemistry. It provides the fundamental kanamycin B scaffold for synthesizing second- and third-generation derivatives like dibekacin and arbekacin—a non-substitutable raw material for this synthetic route. Its specific 2′,3′,4′ substitution pattern makes it a key substrate for studying aminoglycoside-modifying enzymes (APHs, AACs). For in vitro assays, it serves as a well-characterized comparator with defined MIC ranges against S. aureus, E. coli, and P. aeruginosa. Verify purity and potency before use; its ~2× higher toxicity profile versus kanamycin A demands careful handling.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
CAS No. 25389-94-0
Cat. No. B000836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBekanamycin sulfate
CAS25389-94-0
SynonymsKanamycin
Kanamycin A
Kanamycin Sulfate
Kantrex
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16?,17-,18-;/m1./s1
InChIKeyOOYGSFOGFJDDHP-HGBJQEFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bekanamycin Sulfate (CAS 25389-94-0): Procurement and Product Differentiation Guide for Kanamycin B


Bekanamycin sulfate, the sulfate salt of kanamycin B (CAS 4696-76-8), is an aminoglycoside antibiotic derived from the fermentation of Streptomyces kanamyceticus . It is one of the minor components within the naturally occurring kanamycin antibiotic complex, which primarily consists of kanamycin A. As a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, its fundamental mechanism of action involves binding to the 30S subunit of the bacterial ribosome, thereby inducing mistranslation and inhibiting protein synthesis, resulting in a bactericidal effect [1].

Why Kanamycin A or Other Aminoglycosides Cannot Be Assumed Interchangeable with Bekanamycin in Critical Applications


While belonging to the same class, substitution among aminoglycosides is not straightforward due to significant variations in specific molecular structures that dictate antibacterial potency, toxicity profiles, and susceptibility to enzymatic inactivation. Bekanamycin is reported to be approximately twice as active as kanamycin A against certain pathogens but is also twice as toxic . Furthermore, its specific hydroxyl and amino groups at the 2', 3', and 4' positions render it a direct substrate for multiple aminoglycoside-modifying enzymes (e.g., AAC(3), APH(3')), a critical vulnerability that has been strategically targeted in the development of semi-synthetic derivatives like dibekacin and arbekacin [1]. Therefore, assuming equivalence with kanamycin A or other analogs without verifying specific quantitative performance metrics can lead to suboptimal experimental outcomes, unexpected toxicity, or the selection of an ineffective agent against resistant strains.

Quantitative Differentiation Evidence for Bekanamycin Against Key Comparators and Analogs


Bekanamycin's Differential Potency and Toxicity Profile vs. the Kanamycin Complex's Major Component, Kanamycin A

Bekanamycin (kanamycin B) demonstrates a distinct potency-toxicity relationship compared to the primary component of the kanamycin complex, kanamycin A. It is reported to exhibit approximately twice the antibacterial activity of kanamycin A, but this increased efficacy is associated with a parallel increase in toxicity, also being twice as toxic as kanamycin A . This quantifiable trade-off is crucial for experimental design where maximizing antibacterial effect is balanced against potential nephrotoxicity.

Aminoglycoside pharmacology Antibacterial activity Toxicology

Specific In Vitro Antibacterial Activity (MIC) of Bekanamycin Against Common Susceptible Strains

Bekanamycin exhibits a quantifiable range of in vitro antibacterial activity, as measured by Minimum Inhibitory Concentration (MIC), against a standard panel of Gram-positive and Gram-negative bacteria. Reported MIC values range from 0.39 to 3.125 µg/mL for a commercial preparation . Specifically, it shows potent activity with MICs of 0.39 µg/mL against Bacillus subtilis, 1.56 µg/mL against Staphylococcus aureus and Escherichia coli, and 3.13 µg/mL against Pseudomonas aeruginosa . Another source reports a broader MIC range of 0.78-25 µg/mL for S. aureus, E. coli, P. aeruginosa, and P. rettgeri .

Antimicrobial susceptibility testing MIC determination Bacteriology

Strategic Value of Bekanamycin as the Essential Chemical Precursor for Semi-Synthetic Aminoglycosides Arbekacin and Dibekacin

Bekanamycin (kanamycin B) is not merely another antibiotic; it serves as the critical and direct chemical starting material for the manufacture of the clinically important, semi-synthetic aminoglycosides dibekacin and arbekacin [1]. Dibekacin (3',4'-dideoxykanamycin B) was the first rationally designed aminoglycoside, created specifically to overcome enzymatic 3'-O-phosphorylation, a common resistance mechanism that inactivates kanamycin B [2]. Subsequently, arbekacin was developed as a third-generation derivative by further modifying kanamycin B with an N-(2S)-4-amino-2-hydroxybutyryl group on the aminocyclitol ring, enhancing activity against MRSA [3]. This precursor role is a unique and non-interchangeable attribute.

Medicinal chemistry Semi-synthesis Antibiotic development

Comparative Nephrotoxicity Profile of Bekanamycin in an In Vivo Rat Model

The nephrotoxic potential of bekanamycin was directly compared to another aminoglycoside, butirosin, in an in vivo study using female albino Wistar rats. Following a 5-day intramuscular administration course, the study concluded that the nephrotoxicity of bekanamycin and butirosin did not differ significantly within the range of dosages used in human therapy [1]. This direct, head-to-head comparative toxicology data provides a specific benchmark for risk assessment relative to another member of the class.

Nephrotoxicity Preclinical toxicology Aminoglycoside safety

Bekanamycin's Relative In Vitro Potency Against a Large Collection of Pseudomonas aeruginosa Clinical Isolates

In a comparative in vitro study assessing the activity of six aminoglycosides against 200 strains of Pseudomonas aeruginosa, a clear hierarchy of potency was established. Dibekacin was identified as the most active agent. The other aminoglycosides followed in this order of diminishing antibacterial potency: amikacin, sisomicin, gentamicin, kanendomycin (bekanamycin), and kanamycin [1]. This places bekanamycin's activity relative to several key clinical comparators within a quantifiable ranking.

Antibacterial susceptibility Pseudomonas aeruginosa Comparative efficacy

Evidence-Backed Research and Industrial Application Scenarios for Procuring Bekanamycin Sulfate


Chemical Synthesis of Dibekacin and Arbekacin Analogs

Procurement of high-purity bekanamycin sulfate is essential for any medicinal chemistry or process chemistry laboratory engaged in the semi-synthesis of second- and third-generation kanamycin derivatives. As the direct chemical precursor for dibekacin (3',4'-dideoxykanamycin B) and arbekacin, it provides the fundamental kanamycin B scaffold upon which strategic modifications are made to overcome resistance and enhance antibacterial activity [1]. Its use is mandatory for this specific synthetic route, making it a non-substitutable raw material [2].

Mechanistic Studies of Aminoglycoside-Modifying Enzyme (AME) Activity

Bekanamycin is a valuable substrate for investigating the activity and specificity of various aminoglycoside-modifying enzymes (AMEs) such as aminoglycoside phosphotransferases (APHs) and acetyltransferases (AACs) [1]. Its specific structure makes it susceptible to modification at the 3'-OH group by APH(3') and at the amino groups by enzymes like AAC(3) and AAC(6') [2]. Researchers studying the kinetics, inhibition, or structural biology of these resistance-causing enzymes can utilize bekanamycin as a defined substrate to compare against the activity of modified or semi-synthetic derivatives like dibekacin, which was specifically designed to evade 3'-O-phosphorylation .

In Vitro Susceptibility Testing and Baseline Activity Profiling

For clinical microbiology or antibacterial discovery programs, bekanamycin serves as a specific and well-characterized comparator agent. Its defined MIC range against common strains like S. aureus, E. coli, and P. aeruginosa (e.g., 0.39-3.125 µg/mL) provides a reliable baseline for in vitro assays [1]. It is particularly useful for profiling the activity of novel compounds against Gram-negative pathogens or for establishing the baseline susceptibility of a bacterial panel before evaluating other aminoglycosides, where it is known to be less potent than dibekacin or amikacin against P. aeruginosa but more potent than kanamycin A [2].

Comparative Aminoglycoside Nephrotoxicity Studies

Bekanamycin is a well-characterized tool for in vivo toxicology research focused on drug-induced kidney injury. Its nephrotoxic profile has been directly compared to other aminoglycosides like butirosin in standardized rat models, providing a known benchmark for renal tolerability [1]. It can be procured as a reference compound for studies aiming to understand the structure-toxicity relationships of aminoglycosides, evaluate novel nephroprotective agents, or assess the renal safety of new derivatives, especially in light of its reported 2x higher toxicity compared to kanamycin A [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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